Diolmycin A1

Anticoccidial Antiparasitic Poultry Science

Standardizing anticoccidial screening requires a positive control with defined potency against Eimeria tenella. Diolmycin A1 eliminates assay drift from congener substitution. - 0.02 µg/mL minimum effective concentration; 10-fold window over cytotoxicity (0.2 µg/mL) - Erythro isomer (J = 5.4 Hz) - 10x more active than Diolmycin A2 (threo) - Validated reference for high-throughput screening & resistance mechanism studies - Supplied as neat solid; analytical QC with coupling constant verification available

Molecular Formula C18H19NO3
Molecular Weight 297.3 g/mol
Cat. No. B15565697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiolmycin A1
Molecular FormulaC18H19NO3
Molecular Weight297.3 g/mol
Structural Identifiers
InChIInChI=1S/C18H19NO3/c20-14-7-5-12(6-8-14)9-17(21)18(22)10-13-11-19-16-4-2-1-3-15(13)16/h1-8,11,17-22H,9-10H2/t17-,18+/m1/s1
InChIKeyWSPKULGBZAOXCJ-MSOLQXFVSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diolmycin A1 Baseline & Structural Classification


Diolmycin A1 is a naturally occurring antibiotic belonging to the diolmycin class, which comprises a series of stereoisomeric 1,4-diaryl-2,3-butanediols isolated from the fermentation broth of *Streptomyces* sp. WK-2955 [1]. This compound is characterized by its specific (erythro) stereochemistry and its potent and selective activity against *Eimeria tenella*, the causative agent of coccidiosis in poultry [2]. Structurally, Diolmycin A1 is defined as (2R,3S)-1-(4-hydroxyphenyl)-4-(1H-indol-3-yl)butane-2,3-diol, and it is naturally produced as a ca. 4:1 mixture of enantiomers, with the (2R,3S)-(−)-antipode being predominant [3].

Anticoccidial screening reference standard for Eimeria tenella in vitro
Erythro stereoisomer with confirmed relative configuration by NMR
Natural product enantiomeric mixture (~4:1 ratio); lot-dependent composition

Diolmycin A1 Specificity Over Related Congeners


The diolmycin family is characterized by subtle but critically important structural variations that result in profound differences in biological activity. Compounds within this class, specifically Diolmycins A1, A2, B1, and B2, cannot be treated as interchangeable due to their distinct stereochemistry (erythro vs. threo) and varying substitution patterns on the aromatic rings [1]. A direct comparison reveals that Diolmycin A1, the (erythro) stereoisomer, exhibits anticoccidial activity at concentrations 10-fold more potent than its (threo) counterpart Diolmycin A2, and up to 1000-fold more potent than the B-series [2]. Furthermore, the biological activity is not a simple function of the core scaffold but is exquisitely sensitive to stereochemical configuration, as confirmed by the determination of its absolute stereochemistry and the synthesis of its enantiomers [3]. Consequently, substituting Diolmycin A1 with a different diolmycin, even a close structural analog, is highly likely to lead to a significant loss of efficacy in any targeted anticoccidial application.

Diolmycin A1 (erythro)
Diolmycin A2 (threo)
Stereochemistry-dependent potency difference documented; A2 may not reproduce A1 activity profile and may shift assay sensitivity.
Diolmycin A1 (indole-containing)
Diolmycins B1/B2 (indole-lacking)
Absence of indole pharmacophore leads to markedly reduced anticoccidial activity; using B-series may require substantially higher concentrations and introduce solubility confounders.
Natural fermentation product (4:1 enantiomer mixture)
Synthetic single enantiomer (enantiopure)
Natural vs synthetic enantiomeric composition may alter biological readout; lot-specific activity shifts up to ~20% possible due to minor enantiomer presence.

Diolmycin A1 Evidence Guide


Anticoccidial Potency: A1 vs A2 in Eimeria tenella

Diolmycin A1 demonstrates a 10-fold higher potency against *Eimeria tenella* schizont formation in vitro compared to its direct stereoisomer, Diolmycin A2, and a 1000-fold higher potency compared to the B-series compounds. The minimum effective concentration for complete schizont inhibition was 0.02 μg/mL for A1, versus 0.2 μg/mL for A2 and 20 μg/mL for B1 and B2 [1].

Anticoccidial Potency: A1 vs A2
Head-to-head
A1: 0.02 µg/mL
A2: 0.2 µg/mL
Reported 10-fold difference
Supports stereoisomer potency differentiation in E. tenella assay.
BHK-21 host cell model; complete schizont inhibition endpoint.
Anticoccidial Antiparasitic Poultry Science

A1 vs B1/B2: Indole Moiety and Potency

The biological activity of the diolmycin scaffold is exquisitely sensitive to the relative stereochemistry of the vicinal diol. Diolmycin A1, which possesses the (erythro) configuration, is an order of magnitude more potent than Diolmycin A2, which differs only by its (threo) configuration [1]. This direct stereoisomeric comparison underscores that the specific (erythro) stereochemistry of Diolmycin A1 is a critical determinant of its superior anticoccidial activity.

A1 vs B1/B2: Indole Moiety
Head-to-head
A1: 0.02 µg/mL
B1/B2: 20 µg/mL
Reported ~1000-fold difference
Indole pharmacophore critical for anticoccidial effect; B-series context differs significantly.
Same in vitro host-cell system; solubility/cytotoxicity confounders may arise at higher B-series concentrations.
Stereochemistry SAR Medicinal Chemistry

Erythro Configuration Confirmation by NMR

Diolmycin A1 is naturally produced as a ca. 4:1 mixture of enantiomers, with the (2R,3S)-(−)-antipode being the predominant form [1]. This defines the absolute configuration of the most active component and distinguishes it from synthetic or alternative sources that may have different enantiomeric ratios. The total synthesis confirmed the absolute stereochemistry, enabling a clear definition of the compound's active form.

Erythro Configuration (NMR)
Head-to-head
J = 5.4 Hz (A1, erythro)
J = 2.2 Hz (A2, threo)
ΔJ = 3.2 Hz
Confirms erythro stereochemistry; provides QC identity check for isomer verification.
1H NMR coupling constant signature; distinct from threo isomer.
Absolute Configuration Natural Product Chemistry Enantioselective Synthesis

Natural Enantiomeric Composition

The asymmetric total synthesis of Diolmycin A1 has been achieved in a concise six-step sequence from the commercially available starting material 2-(4-hydroxyphenyl)ethanol [1]. This synthetic route provides a scalable and reproducible method for obtaining Diolmycin A1 with a defined stereochemical outcome, offering an advantage over reliance on fermentation and extraction of the natural product, which yields a mixture of structurally related diolmycins [2].

Enantiomeric Composition
Class-level
Natural: ~4:1 mixture
(11R,12R major)
Synthetic: single enantiomer
Natural product enantiomeric ratio; batch activity may vary up to ~20%.
Reported from fermentation; synthetic enantiopure comparator available.
Total Synthesis Asymmetric Synthesis Process Chemistry

Diolmycin A1 Application Scenarios


Anticoccidial Screening Positive Control

Given its well-defined and potent activity against *Eimeria tenella* schizont formation at low concentrations (0.02 μg/mL), Diolmycin A1 is the optimal positive control and tool compound for in vitro screening assays aimed at identifying new anticoccidial agents or studying the biology of *Eimeria* parasites [1]. Its superior potency compared to its analogs minimizes potential confounding effects from high compound concentrations and establishes a clear, reproducible benchmark for activity.

Stereochemical SAR: Erythro vs Threo

The distinct activity cliff observed between the highly potent (erythro) Diolmycin A1 and the 10-fold less potent (threo) Diolmycin A2 makes this compound a foundational lead for SAR studies [1]. Researchers investigating the anticoccidial pharmacophore can use Diolmycin A1 to probe the importance of the diol stereochemistry and the 4-hydroxyphenyl/3-indolyl substitution pattern, guiding the rational design of next-generation anticoccidials.

Monensin Cross-Resistance Profiling

The natural fermentation broth produces a mixture of A- and B-series diolmycins, with Diolmycin A1 being the most active component [1]. Therefore, purified Diolmycin A1 serves as a critical analytical standard for monitoring and optimizing fermentation and purification processes. Its unique (erythro) stereochemistry and characteristic enantiomeric ratio (4:1) [2] provide specific, measurable parameters for ensuring the consistency and quality of natural product batches.

Cytotoxicity Window Benchmarking

The established asymmetric synthesis of Diolmycin A1 in six steps from 2-(4-hydroxyphenyl)ethanol [2] provides a robust and replicable method for generating this complex chiral diol. This synthetic route serves as a valuable reference for chemists developing new asymmetric methodologies or for those seeking to produce stable, isotopically-labeled, or structurally modified analogs of the natural product for advanced studies.

Application
Selection Property
Validation Focus
Anticoccidial screening assays
Reported effective concentration for E. tenella inhibition
Assay sensitivity and plate-to-plate variability endpoints
Stereochemical SAR studies
Erythro configuration confirmed by NMR coupling constant
Isomer identity verification before structure-activity studies
Anticoccidial resistance mechanism studies
Reported activity against monensin-resistant E. tenella strains
Resistance phenotype and cross-resistance profiling
Host cell selectivity characterization
Concentration separation between anticoccidial effect and BHK-21 cytotoxicity
Selectivity window and nonspecific toxicity benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Diolmycin A1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.